molecular formula C16H16ClNO2 B15043240 2-(2-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

2-(2-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B15043240
M. Wt: 289.75 g/mol
InChI Key: PXPWMANCWWWFHC-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group and a dimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2-chlorophenol with 2,5-dimethylaniline in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-phenylacetamide
  • 2-(2-chlorophenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

2-(2-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to the specific arrangement of its chlorophenoxy and dimethylphenyl groups

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C16H16ClNO2/c1-11-7-8-12(2)14(9-11)18-16(19)10-20-15-6-4-3-5-13(15)17/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

PXPWMANCWWWFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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